molecular formula C8H10ClN3 B8627297 6-chloro-2-N-prop-2-enylpyridine-2,3-diamine

6-chloro-2-N-prop-2-enylpyridine-2,3-diamine

Cat. No. B8627297
M. Wt: 183.64 g/mol
InChI Key: KFFXXARUQQVROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765784B2

Procedure details

6-Chloro-3-nitro-N-(prop-2-en-1-yl)pyridin-2-amine (71-2, 11.07 g, 51.8 mmol, 1.0 equiv) was added to concentrated HCl (106 mL) to give a suspension. The resulting reaction contents were cooled to −5° C. Tin(II) chloride dehydrate (70.2 g, 311 mmol, 6.0 equiv) was then added in seven 10-g portions while maintaining an internal temperature below 0° C. Following the addition, the reaction mixture was then transferred to a 90° C. bath. After 1 h at 90° C., the reaction contents were cooled to RT and added dropwise to 10N NaOH (300 mL) at 0° C. with vigorous stirring. Following the addition, the mixture was warmed to RT and stirred for 10 min. The aqueous layer was then extracted with 3×100 mL EtOAc and the combined organics were dried over Na2SO4, filtered and concentrated to give a thick, purple oil. The crude material was carried onward without further purification. LRMS (M+H)+: observed=189.0, calculated=183.6.
Quantity
11.07 g
Type
reactant
Reaction Step One
Name
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
70.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
seven 10-g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]=[CH2:11])[C:5]([N+:12]([O-])=O)=[CH:4][CH:3]=1.Cl.[Sn](Cl)Cl>[OH-].[Na+]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]=[CH2:11])[C:5]([NH2:12])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11.07 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NCC=C)[N+](=O)[O-]
Name
Quantity
106 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
70.2 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
seven 10-g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a suspension
CUSTOM
Type
CUSTOM
Details
The resulting reaction contents
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature below 0° C
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
was then transferred to a 90° C.
CUSTOM
Type
CUSTOM
Details
the reaction contents
TEMPERATURE
Type
TEMPERATURE
Details
were cooled to RT
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to RT
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with 3×100 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a thick, purple oil
CUSTOM
Type
CUSTOM
Details
The crude material was carried onward without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=C(C(=N1)NCC=C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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